molecular formula C17H15ClF3N3O2 B2883515 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide CAS No. 2062067-36-9

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide

Cat. No.: B2883515
CAS No.: 2062067-36-9
M. Wt: 385.77
InChI Key: IHVXFCXLIORVDW-UHFFFAOYSA-N
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Description

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an acetamidobenzamide moiety

Scientific Research Applications

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then reacted with ethyl 2-cyanoacetate to form an intermediate. This intermediate undergoes decarboxylation, reduction, and deprotection reactions to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride. Finally, this intermediate is reacted with 2-(trifluoromethyl)benzoyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. For example, the reduction reaction might use nickel chloride and sodium borohydride, while the deprotection step could involve hydrogen chloride in ethyl acetate solution. The amidation reaction is typically carried out in dichloromethane with triethylamine as a base, at temperatures between 10-15°C .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.

    Fluopyram: Another compound with a similar trifluoromethyl group and pyridine ring, used as a fungicide.

    Triflumizole: A fungicide with a trifluoromethyl group, used in agricultural applications.

Uniqueness

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-acetamido-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c1-10(25)24-14-5-3-2-4-12(14)16(26)22-7-6-15-13(18)8-11(9-23-15)17(19,20)21/h2-5,8-9H,6-7H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXFCXLIORVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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